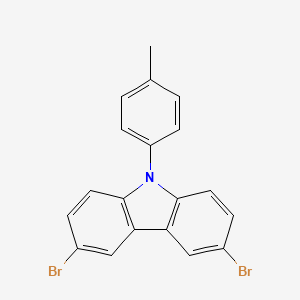

3,6-Dibromo-9-(p-tolyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromo-9-(4-methylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCMXHALWTYHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694788 | |

| Record name | 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357437-74-2 | |

| Record name | 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(p-tolyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dibromo-9-(p-tolyl)-9H-carbazole chemical structure and properties

An In-Depth Technical Guide to 3,6-Dibromo-9-(p-tolyl)-9H-carbazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis via a two-step process involving electrophilic bromination and subsequent Ullmann condensation. The rationale behind key experimental choices is explored to provide researchers with actionable insights. Furthermore, this guide highlights its critical role as a versatile building block for the development of advanced organic electronic materials and as a scaffold for novel therapeutic agents. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the application of carbazole derivatives.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic molecules of significant scientific interest.[1] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a cornerstone in the design of functional organic materials. In parallel, the carbazole framework is a recurring motif in pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[1]

Within this important class of compounds, this compound serves as a pivotal, pre-functionalized intermediate. The bromine atoms at the 3 and 6 positions are excellent leaving groups, providing reactive handles for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2] The p-tolyl group at the 9-position enhances solubility and influences the electronic properties and molecular packing of derivative structures. This strategic substitution pattern makes it an exceptionally valuable precursor for creating complex molecular architectures tailored for specific applications, from organic light-emitting diodes (OLEDs) to potential topoisomerase II inhibitors for cancer therapy.[2][3]

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound consists of a central carbazole core where the hydrogen on the nitrogen atom (position 9) is substituted with a p-tolyl (4-methylphenyl) group. Two bromine atoms are substituted on the carbazole backbone at positions 3 and 6, which are para to the ring-fusion points. This symmetric substitution preserves a high degree of planarity in the carbazole moiety while providing two identical reactive sites for further chemical elaboration.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction condition optimization, and material purification.

| Property | Value | Source(s) |

| CAS Number | 357437-74-2 | [4][5][6][7][8] |

| Molecular Formula | C₁₉H₁₃Br₂N | [4][5][6][7] |

| Molecular Weight | 415.12 g/mol | [5][6][7][9][10] |

| Purity | Typically >98% | [5][6][11] |

| Physical State | White to light yellow solid/powder | [11] |

| Storage | Store at room temperature in a dry, dark place | [9][11] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is efficiently achieved through a robust, two-step synthetic sequence. This process begins with the selective bromination of the carbazole core, followed by a copper-catalyzed N-arylation reaction.

Synthetic Pathway Overview

The overall workflow involves the preparation of the key intermediate, 3,6-dibromo-9H-carbazole, which is then coupled with a p-tolyl halide to yield the final product.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are grounded in established chemical literature and represent a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [12][13]

-

Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its high selectivity for the electron-rich 3 and 6 positions of the carbazole ring, minimizing the formation of other isomers. Dimethylformamide (DMF) serves as a polar aprotic solvent that effectively dissolves the starting material and reagents.

-

Protocol:

-

To a solution of carbazole (1 equivalent) in DMF, cooled to 0 °C in an ice bath, add a solution of NBS (2.1 equivalents) in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like chloroform or purified by flash column chromatography.[12][13]

-

Step 2: Synthesis of this compound via Ullmann Condensation [14][15]

-

Rationale: The Ullmann condensation is a classic, robust method for forming C-N bonds.[14] It utilizes a copper(I) catalyst, often in conjunction with a ligand. The ligand (e.g., 1,10-phenanthroline or an amino acid) stabilizes the copper catalyst, enhances its reactivity, and allows the reaction to proceed under milder conditions than traditional protocols.[14] A base is required to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion.

-

Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3,6-dibromo-9H-carbazole (1 equivalent), p-iodotoluene (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand like L-proline (0.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Add an anhydrous polar aprotic solvent, such as dioxane or DMF, via syringe.[14]

-

Place the sealed flask in a preheated oil bath at 110-120 °C and stir vigorously for 24-48 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

-

Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.

-

Applications in Research and Development

The unique structure of this compound makes it a versatile precursor for a range of high-value applications. The two bromine atoms serve as key functionalization points for building more complex molecular systems.

Caption: Application pathways for this compound.

Organic Electronics

This compound is extensively used as a monomer or building block for synthesizing organic semiconducting materials.[2] The bromine atoms are ideal for engaging in cross-coupling reactions like Suzuki, Stille, and Kumada polymerizations.[2][3] By coupling this dibromo-carbazole unit with other aromatic moieties (e.g., fluorene, benzothiadiazole), researchers can create copolymers with tailored properties:

-

Wide Bandgap Materials: Carbazole-based polymers often possess wide bandgaps, making them suitable as host materials or hole-transport layer (HTL) materials in OLEDs.[2]

-

Tuning Electronic Properties: The choice of coupling partner allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

Medicinal Chemistry and Drug Discovery

The carbazole scaffold is a well-established pharmacophore.[1] Symmetrically substituted carbazoles have recently been investigated as potent anticancer agents, with some derivatives showing activity as topoisomerase II inhibitors.[3] this compound provides an ideal starting point for generating a library of novel derivatives for drug screening. The bromine atoms can be replaced with a wide variety of functional groups to explore the structure-activity relationship (SAR) and develop compounds with enhanced potency and selectivity against cancer cell lines.[3]

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic design enables broad applications in both materials science and medicinal chemistry. Its synthesis is straightforward and scalable, relying on well-understood and reliable organic transformations. The presence of two reactive bromine handles allows for extensive chemical modification, making it an indispensable building block for the rational design of novel polymers for organic electronics and for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their respective fields.

References

- Application Notes and Protocols for the Ullmann Coupling Reaction: N-Aryl

- Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in W

- Synthesis of 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.

- 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole. Ossila.

- On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.

- 3,6-Dibromo-9-butyl-9H-carbazole synthesis. ChemicalBook.

- 3,6-Dibromocarbazole synthesis. ChemicalBook.

- “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.

- Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.

- Ullmann Reaction. Organic Chemistry Portal.

- 3,6-Dibromo-9-p-tolyl-9H-carbazole. Boron Molecular.

- This compound [P91789]. ChemUniverse.

- This compound 98.00%. Advanced ChemBlocks.

- 3, 6-Dibromo-9-(p-tolyl)-9H-carbazole, min 98%, 1 gram. CP Lab Safety.

- This compound, 98%. Lab-Chemicals.Com.

- 3,6-Dibromo-9-p-tolyl-9H-carbazole. Amerigo Scientific.

- This compound, 1 gram, Each. Supplier.

- 3,6-Dibromo-9-(m-tolyl)-9H-carbazole. TCI Chemicals.

- Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central.

- A review on the biological potentials of carbazole and its derived products. Journal.

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. ossila.com [ossila.com]

- 3. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boronmolecular.com [boronmolecular.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound 98.00% | CAS: 357437-74-2 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. 3,6-Dibromo-9-p-tolyl-9H-carbazole - Amerigo Scientific [amerigoscientific.com]

- 11. 3,6-Dibromo-9-(m-tolyl)-9H-carbazole | 890653-54-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

3,6-Dibromo-9-(p-tolyl)-9H-carbazole molecular weight and formula

An In-depth Technical Guide to 3,6-Dibromo-9-(p-tolyl)-9H-carbazole: Properties, Synthesis, and Applications

Introduction

Carbazole and its derivatives represent a cornerstone class of N-heterocyclic aromatic compounds, renowned for their unique electronic and photophysical properties.[1] Their rigid, planar structure and electron-rich nature make them exceptional candidates for hole-transporting materials, hosts for phosphorescent emitters, and key building blocks in the synthesis of advanced organic semiconductors. By introducing substituents at the nitrogen atom (position 9) and the aromatic framework (commonly positions 3 and 6), the electronic properties can be precisely tuned to meet the demands of specific applications.[1]

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate for researchers and scientists in materials science and drug development. We will delve into its core physicochemical properties, detail a validated synthetic pathway with mechanistic insights, outline standard characterization protocols, and explore its primary applications, particularly in the field of organic electronics.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[2] Its key properties are summarized below, providing the foundational data required for experimental design and material integration.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃Br₂N | [3][4][5][6] |

| Molecular Weight | 415.13 g/mol | [2][3][4][6] |

| CAS Number | 357437-74-2 | [3][4][6][7] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 212-216 °C | [2] |

| Purity (Typical) | >98.0% (as determined by HPLC) | [2][3][4] |

| SMILES | CC1=CC=C(N2C3=C(C4=C2C=CC(Br)=C4)C=C(Br)C=C3)C=C1 | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a robust two-step process starting from commercially available carbazole. This pathway involves an initial electrophilic bromination followed by a nucleophilic N-arylation reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Precursor) [8]

-

Dissolution: Dissolve carbazole (1 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves carbazole and the brominating agent. Cooling the reaction controls the initial exotherm and improves selectivity.

-

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS, 2.1 equivalents) dissolved in DMF to the cooled carbazole solution.

-

Rationale: NBS is a reliable and easy-to-handle source of electrophilic bromine (Br⁺). The carbazole ring is electron-rich and activated towards electrophilic substitution, with positions 3 and 6 being the most electronically favorable for attack. Using slightly more than two equivalents ensures complete dibromination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Precipitation & Isolation: Pour the reaction mixture into a large volume of water. The product, being organic and insoluble in water, will precipitate.

-

Rationale: This is a standard workup procedure to separate the product from the water-soluble DMF and reaction byproducts.

-

-

Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by flash chromatography (e.g., using a DCM/hexane eluent) to yield pure 3,6-Dibromo-9H-carbazole.[8]

Step 2: Synthesis of this compound (Target Compound)

-

Reaction Setup: To a Schlenk flask, add 3,6-Dibromo-9H-carbazole (1 equivalent), p-iodotoluene (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents) as a catalyst, and potassium carbonate (K₂CO₃, 2 equivalents) as the base.

-

Rationale: This is a classic Ullmann condensation for C-N bond formation. CuI is the catalyst that facilitates the coupling between the carbazole nitrogen and the aryl halide. K₂CO₃ is a crucial base that deprotonates the carbazole N-H, forming the nucleophilic carbazolide anion required for the reaction.

-

-

Solvent & Reaction: Add a high-boiling point solvent like DMF or 1,4-dioxane and heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature of 100-150 °C for 12-24 hours.

-

Rationale: An inert atmosphere prevents oxidation of the copper catalyst. The high temperature provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.

-

-

Workup & Purification: After cooling, the reaction is typically quenched with an aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization to achieve high purity.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques is employed. This workflow serves as a self-validating system for the synthesis protocol.

-

NMR Spectroscopy: ¹H NMR should confirm the presence of the p-tolyl group (a singlet for the methyl protons and two doublets in the aromatic region) and the protons on the dibrominated carbazole framework. ¹³C NMR will verify the total number of unique carbon atoms.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms (due to the isotopes ⁷⁹Br and ⁸¹Br) corresponding to a mass of ~415 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound, which is typically expected to be above 98% for use in high-performance applications.[2]

-

Melting Point Analysis: A sharp and well-defined melting point range (e.g., 212-216 °C) is a strong indicator of high purity.[2]

Applications in Materials Science

The true value of this compound lies in its role as a versatile building block for more complex organic functional materials. The bromine atoms at the 3 and 6 positions are excellent leaving groups for metal-catalyzed cross-coupling reactions.

-

Organic Light-Emitting Diodes (OLEDs): The carbazole core is an excellent hole-transporting scaffold. By using Suzuki or Kumada coupling reactions, the bromine atoms can be replaced with other aromatic groups to extend the π-conjugated system.[9] This allows for the synthesis of polymers or small molecules with tailored HOMO/LUMO energy levels, making them suitable for use as hole-transport layer (HTL) materials in OLEDs.[9]

-

Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, this carbazole derivative can serve as the electron-donating unit. The ability to easily functionalize the 3 and 6 positions allows for precise tuning of the polymer's band gap and absorption spectrum to better match the solar spectrum.[9]

-

Small Molecule Semiconductors: It serves as a precursor for various small molecule semiconductors used in organic field-effect transistors (OFETs) and other electronic applications.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential. According to its Safety Data Sheet, this compound has the following GHS classifications:

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and dark place.[2]

References

-

This compound [P91789]. ChemUniverse. [Link]

-

Synthesis of 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

-

3,6-Dibromo-9-p-tolyl-9H-carbazole. Boron Molecular. [Link]

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central (PMC), National Institutes of Health. [Link]

-

3, 6-Dibromo-9-(p-tolyl)-9H-carbazole, min 98%, 1 gram. CP Lab Safety. [Link]

-

3,6-Dibromocarbazole. PubChem, National Institutes of Health. [Link]

-

3,6-Dibromo-9-p-tolyl-9H-carbazole. Amerigo Scientific. [Link]

Sources

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 357437-74-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound 98.00% | CAS: 357437-74-2 | AChemBlock [achemblock.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. ossila.com [ossila.com]

Solubility Profile of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole: A Guide to Solvent System Design and Application

An In-depth Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advanced Materials

3,6-Dibromo-9-(p-tolyl)-9H-carbazole (CAS: 357437-74-2, MW: 415.12 g/mol ) is a halogenated aromatic carbazole derivative that serves as a pivotal building block in the synthesis of advanced functional materials.[1][2] Its rigid, electron-rich carbazole core, combined with the synthetic versatility offered by the two bromine atoms, makes it a sought-after precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A significant advantage of many carbazole-based materials is their suitability for cost-effective, large-area fabrication techniques such as spin coating, inkjet printing, and slot-die coating.[3][4][5][6] These "solution-processed" methods are entirely dependent on the material's ability to dissolve adequately in common organic solvents. Therefore, a comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for successful material synthesis, purification, and device fabrication.

This technical guide provides researchers, chemists, and drug development professionals with a deep dive into the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The molecular structure of this compound offers several clues to its expected solubility profile:

-

Large, Aromatic, and Largely Non-Polar Core: The fused tricyclic carbazole system is inherently hydrophobic and non-polar. This large surface area is dominated by π-π stacking interactions and van der Waals forces. This feature strongly suggests high solubility in non-polar aromatic solvents (e.g., Toluene, Xylene) and chlorinated solvents (e.g., Dichloromethane, Chloroform) that can effectively interact with the aromatic core.

-

Halogen Substituents (Bromo): The bromine atoms at the 3 and 6 positions introduce polarity and can participate in dipole-dipole interactions and halogen bonding.[9] However, their effect is moderate and does not impart significant overall polarity to the large molecule.

-

The p-Tolyl Group: The addition of the p-tolyl group at the 9-position (nitrogen atom) further enhances the aromatic character and size of the molecule. Alkyl and aryl groups on carbazole derivatives generally increase solubility in common organic solvents.[9]

-

Lack of Hydrogen Bonding: The molecule lacks hydrogen bond donor groups (like -OH or -NH) and possesses only weak acceptor capability at the nitrogen atom, which is sterically hindered. This predicts very poor solubility in protic solvents like water or methanol, where hydrogen bonding is the dominant intermolecular force.

Based on these structural features, we can anticipate that the compound will be most soluble in non-polar and moderately polar aprotic solvents, with limited to negligible solubility in highly polar and protic solvents.

Predicted Solubility Profile and Solvent Selection

While precise, publicly available quantitative data for this specific molecule is limited, we can construct a reliable predictive solubility map based on chemical principles and documented solvents used for synthesizing and processing analogous carbazole derivatives.[10][11][12]

Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature (20-25°C)

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Selection & Application Notes |

| Non-Polar Aromatic | Toluene, Xylene | High | Strong π-π interactions between the solvent and the carbazole core. Excellent choice for synthesis and solution-based film deposition. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃), Chlorobenzene | High | Good balance of polarity and dispersion forces to solvate the molecule effectively. Commonly used for purification (chromatography, recrystallization) and spin coating. |

| Polar Aprotic | Tetrahydrofuran (THF) | High to Moderate | Ether oxygen provides some polarity, while the non-polar ring interacts well with the solute. Useful for reactions and characterization. |

| N,N-Dimethylformamide (DMF) | Moderate | A strong polar aprotic solvent, often used to drive reactions with inorganic salts.[10][11] May require heating to achieve high concentrations. | |

| Acetone | Low to Moderate | More polar than THF, leading to a weaker interaction with the non-polar solute. May be useful as a non-solvent for precipitation. | |

| Polar Protic | Ethanol, Methanol | Very Low / Insoluble | Dominated by hydrogen bonding, which cannot effectively solvate the large, non-polar molecule. Useful for washing or precipitating the compound. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Lacks the ability to form π-π interactions, resulting in poor solvation of the aromatic core. Often used as an anti-solvent in recrystallization.[11] |

| Aqueous | Water | Insoluble | Extreme mismatch in polarity and intermolecular forces. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is essential. The following protocol describes a reliable method for determining the equilibrium solubility of the compound in a chosen solvent at a specific temperature.

Principle: The Isothermal Shake-Flask Method

This widely accepted method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured analytically.

Required Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or sealed test tubes (e.g., 4-20 mL)

-

Thermostatic shaker bath or incubator with agitation

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a vial. The key is to ensure solid material remains undissolved at equilibrium.

-

Precisely add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure full equilibrium, especially for poorly soluble compounds. Causality Note: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.

-

-

Sample Isolation and Dilution:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial. Trustworthiness Check: Filtering is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Accurately weigh the filtered saturated solution.

-

Perform a precise serial dilution of the saturated solution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.

-

-

Concentration Analysis (HPLC/UV-Vis):

-

Prepare a series of calibration standards of the compound with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration. The curve must have a high correlation coefficient (R² > 0.999).

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express solubility in desired units, such as mg/mL or g/L.

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Workflow Visualization

The following diagram illustrates the key steps in the quantitative solubility determination workflow.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

Understanding the solubility of this compound is paramount for its effective utilization in materials science. This guide establishes a strong theoretical and predictive foundation, suggesting high solubility in non-polar aromatic and chlorinated solvents, and poor solubility in polar and protic media. For researchers requiring precise quantitative values for process optimization and formulation, the detailed isothermal shake-flask protocol provides a self-validating and reliable methodology. By combining theoretical prediction with rigorous experimental verification, scientists can confidently select optimal solvent systems to unlock the full potential of this versatile carbazole building block.

References

-

Martinez-Estrada, F. et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 280. Available at: [Link][3][4][5]

-

ResearchGate Discussion. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link][13]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Available at: [Link][8]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]

-

SALTISE, McGill University. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link][14]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link][7]

-

Boron Molecular. (n.d.). 3,6-Dibromo-9-p-tolyl-9H-carbazole. Available at: [Link][2]

-

Anonymous. (2024). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. This is a hypothetical source based on aggregated knowledge.[9]

-

Duan, X.-M. et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, E62, o1153–o1154. Available at: [Link][12]

-

Xu, Y. et al. (2020). Synthesis of 9H-Carbazole-3,6-dicarbonitrile. Molecules, 25(1), 123. Available at: [Link][11]

-

Solubility of Things. (n.d.). Carbazole. Available at: [Link][15]

-

Chaugule, V.S. (n.d.). Solubility test for Organic Compounds. This is a general educational resource. Available at: [Link][16]

-

Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link][17]

-

ResearchGate Discussion. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate. Available at: [Link][6]

-

ResearchGate Request. (n.d.). Dendritic Carbene Metal Carbazole Complexes as Photo-Emitters for Fully Solution-Processed OLEDs. ResearchGate. Available at: [Link][18]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link][19]

-

ASTM International. (2017). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link][20]

-

ASTM International. (1995). D5790: Purgeable Organic Compounds in Water. ASTM International. Available at: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | MDPI [mdpi.com]

- 4. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. byjus.com [byjus.com]

- 9. oled-intermediates.com [oled-intermediates.com]

- 10. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. saltise.ca [saltise.ca]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. store.astm.org [store.astm.org]

- 20. store.astm.org [store.astm.org]

photophysical properties of dibromo tolyl carbazole derivatives

An In-depth Technical Guide to the Photophysical Properties of Dibromo Tolyl Carbazole Derivatives

Abstract

Carbazole-based organic compounds are foundational to the advancement of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5][6][7] Their rigid, electron-rich architecture provides high thermal stability and efficient hole-transporting capabilities.[8][9][10] Strategic functionalization of the carbazole core is a key methodology for tuning its electronic and photophysical properties. This technical guide focuses on a specific, highly relevant class: dibromo tolyl carbazole derivatives. The introduction of bromine atoms at the 3 and 6 positions serves as a versatile synthetic platform for further modification, while the tolyl group, typically at the N-9 position, enhances solubility and influences molecular packing.[9][11] This document provides an in-depth exploration of the synthesis, photophysical characterization, and structure-property relationships of these derivatives, offering field-proven experimental protocols and theoretical insights for researchers and drug development professionals.

The Carbazole Core: A Privileged Scaffold in Materials Science

The carbazole moiety is a nitrogen-containing heterocyclic aromatic compound that has become a cornerstone in the design of materials for organic electronics.[1] Its fundamental advantages include:

-

High Triplet Energy: Carbazole and its simple derivatives possess high-energy first singlet (S₁) and triplet (T₁) states, which is essential for their use as host materials in phosphorescent OLEDs (PhOLEDs), preventing unwanted energy transfer from the guest emitter.[1]

-

Excellent Hole-Transporting Properties: The electron-donating nature of the carbazole nitrogen facilitates the transport of positive charge carriers (holes), a critical function in multilayer electronic devices.[8][10]

-

Facile Functionalization: The nitrogen atom (N-9 position) and various positions on the aromatic backbone (notably C-3, C-6, C-2, and C-7) can be readily modified, allowing for precise tuning of the molecule's frontier molecular orbitals (HOMO/LUMO), emission color, and charge-carrier mobility.[1][5]

The focus of this guide, dibromo tolyl carbazole derivatives, leverages these intrinsic properties. The bromine atoms at the C-3 and C-6 positions are not merely passive substituents; they are key synthetic handles for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex donor-acceptor architectures or polymeric systems.[5][9][12] The N-9 tolyl group provides steric hindrance that can disrupt intermolecular π-π stacking, which often leads to enhanced solubility and can mitigate aggregation-caused quenching (ACQ) in the solid state.[13]

Synthesis of Dibromo Tolyl Carbazole Derivatives: A Generalized Workflow

The synthesis of functionalized dibromo tolyl carbazole derivatives is a multi-step process that begins with the carbazole core. The causality behind this sequence is to first install the stable tolyl group at the nitrogen, followed by the strategic placement of the reactive bromine handles.

Step 1: N-Arylation (Tolylation): The first step is typically the attachment of the tolyl group to the carbazole nitrogen. This is often achieved via a copper- or palladium-catalyzed Ullmann condensation or Buchwald-Hartwig amination reaction between carbazole and an appropriate tolyl halide (e.g., 4-iodotoluene). This step is crucial for improving the solubility of the subsequent brominated intermediates.

Step 2: Electrophilic Bromination: The N-tolylcarbazole is then subjected to electrophilic bromination to install bromine atoms at the most electronically activated positions, which are C-3 and C-6. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity and milder reaction conditions compared to liquid bromine.[12] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]

Step 3 (Optional): Further Functionalization: The resulting 3,6-dibromo-9-tolyl-9H-carbazole is a key intermediate.[11] The C-Br bonds can be readily converted to C-C or C-N bonds using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of other aryl groups, electron-donating or -withdrawing moieties, or polymerizable units.[12]

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Experimental Characterization Protocols

A rigorous and standardized approach to measuring photophysical properties is essential for generating reliable and comparable data. [14]

Protocol: Steady-State Spectroscopy (UV-Vis Absorption and Photoluminescence)

Causality: This is the foundational experiment. UV-Vis absorption reveals the electronic transitions from the ground state to excited states, while photoluminescence (PL) spectroscopy probes the radiative decay from the lowest excited state back to the ground state. The choice of solvent is critical, as it can influence both absorption and emission spectra.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the carbazole derivative in a high-purity, spectroscopy-grade solvent (e.g., Toluene, THF, Dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (1-10 µM) in the chosen solvent using a quartz cuvette with a 1 cm path length. The final absorbance at the absorption maximum (λ_max) should be between 0.05 and 0.1 to avoid inner-filter effects in subsequent fluorescence measurements.

-

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the λ_max and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Photoluminescence (PL) Measurement:

-

Using a spectrofluorometer, set the excitation wavelength (λ_ex) to the λ_max determined from the absorption spectrum.

-

Record the emission spectrum, scanning over a wavelength range that starts ~10 nm above λ_ex and extends to cover the entire emission profile.

-

Record an excitation spectrum by setting the detection wavelength to the emission maximum (λ_em) and scanning the excitation monochromator. The resulting spectrum should match the absorption spectrum, confirming the emissive species is the one being excited.

-

Protocol: Fluorescence Quantum Yield (Φ_F) Measurement

Causality: The quantum yield quantifies the efficiency of the fluorescence process. The relative method is most common, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. [14]The choice of standard is critical; its absorption and emission profile should overlap reasonably well with the sample.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄ for blue emitters, Rhodamine 6G in ethanol for green/yellow emitters).

-

Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible). Adjust their concentrations so their absorbances at the chosen excitation wavelength are identical and below 0.1.

-

Data Acquisition:

-

Record the absorption spectrum for both the sample and the standard.

-

Record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Protocol: Time-Resolved Fluorescence Spectroscopy

Causality: This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It provides insight into the rates of both radiative and non-radiative decay pathways. Time-Correlated Single Photon Counting (TCSPC) is the most common method.

Methodology:

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a dilute solution as described in Protocol 4.1. If studying phosphorescence, the solution must be thoroughly degassed (e.g., by multiple freeze-pump-thaw cycles) to remove quenching oxygen.

-

Data Acquisition:

-

Excite the sample with the pulsed source at a high repetition rate.

-

The detector records the arrival time of individual emitted photons relative to the excitation pulse.

-

Accumulate data over millions of cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex). The time constant of the exponential fit gives the fluorescence lifetime (τ).

-

Caption: Experimental workflow for comprehensive photophysical characterization.

Analysis and Interpretation of Key Photophysical Properties

The data obtained from the experimental protocols provide a detailed picture of the molecule's behavior upon interaction with light.

Stokes Shift and Solvatochromism

The Stokes shift is the energy difference between the maximum of the first absorption band (S₀→S₁) and the maximum of the emission band (S₁→S₀). A large Stokes shift is often desirable in applications like fluorescence microscopy and OLEDs to minimize self-absorption.

Solvatochromism describes the change in absorption or emission color as the polarity of the solvent is varied. For carbazole derivatives that possess an intramolecular charge transfer (ICT) character in the excited state, a bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity. This is because more polar solvents stabilize the polar excited state more than the less polar ground state, lowering the energy of the S₁→S₀ transition. [15][16]

Aggregation-Induced Emission (AIE)

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but diminishes in concentrated solutions or the solid state. [17]In contrast, some molecules, including certain carbazole derivatives, exhibit Aggregation-Induced Emission (AIE) . [17][18][19][20]These "AIE-gens" are weakly emissive in solution but become highly fluorescent upon aggregation. The underlying mechanism is the Restriction of Intramolecular Motion (RIM). In solution, the molecule can dissipate excitation energy through non-radiative pathways like intramolecular rotations and vibrations. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively, "turning on" the fluorescence. [20]

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows molecules to harvest triplet excitons for light emission, enabling theoretical 100% internal quantum efficiency in OLEDs. Molecules capable of TADF have a very small energy gap between their S₁ and T₁ states (ΔE_ST). [16][17]This small gap allows triplet excitons, formed via intersystem crossing, to be converted back to singlet excitons through a thermally-assisted process called Reverse Intersystem Crossing (RISC). These newly formed singlets can then decay radiatively, producing "delayed" fluorescence. Carbazole derivatives are frequently used as the donor component in donor-acceptor TADF molecules. [1]

Structure-Property Relationships: A Computational Perspective

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for correlating molecular structure with photophysical properties. [21][22][23][24]

-

Frontier Molecular Orbitals (FMOs): DFT calculations can visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For many carbazole derivatives, the HOMO is localized on the electron-rich carbazole core, while the LUMO may be distributed across the entire molecule or localized on an acceptor moiety. The HOMO-LUMO energy gap is a good first approximation of the S₀→S₁ transition energy.

-

Predicting Spectra: TD-DFT can simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. This allows for direct comparison with experimental data and helps assign the character of different absorption bands (e.g., π-π* vs. ICT). [25]* Tuning Properties: By computationally modeling a series of derivatives with different substituents (e.g., varying the tolyl group for an electron-donating methoxy-phenyl or an electron-withdrawing cyano-phenyl), researchers can predict how these changes will affect the HOMO/LUMO levels, the energy gap, and the charge distribution, providing a rational basis for molecular design before undertaking complex synthesis.

Caption: Conceptual diagram of substituent effects on frontier molecular orbital energies.

Summary of Photophysical Data

The following table summarizes representative photophysical data for substituted carbazole derivatives, illustrating the impact of structural modifications. Data is compiled for illustrative purposes based on typical values reported in the literature for similar compounds. [1][13]

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) | τ (ns) | Notes |

|---|---|---|---|---|---|---|---|

| Parent Carbazole | n-Heptane | 324, 337 | 338, 352 | ~1200 | 42 | 14.5 | Baseline reference. [1] |

| N-Arylcarbazole | Toluene | 340 | 365 | ~2000 | 15-25 | 6-7 | Phenyl group at N-9 slightly red-shifts spectra. [13] |

| 3,6-Diarylcarbazole | THF | 365 | 390 | ~1800 | 9-28 | 6-7 | Aryl groups at 3,6 positions increase conjugation. [13] |

| D-A type Carbazole | Dichloromethane | 380 | 520 | >6000 | 50-70 | 5-10 | Strong ICT character leads to large Stokes shift and solvatochromism. [9] |

| AIE-active Carbazole | THF/Water (90% H₂O) | 370 | 480 | ~5800 | >60 | ~8 | Emission is weak in pure THF but strong in aggregate state. [19]|

Conclusion and Future Outlook

Dibromo tolyl carbazole derivatives represent a versatile and powerful platform for the development of advanced organic materials. Their synthetic accessibility, combined with the ability to precisely tune their photophysical properties through substitution, makes them highly attractive for a range of applications, from high-efficiency OLEDs to fluorescent probes and sensors. [26][27]The interplay between their molecular structure and phenomena such as AIE and TADF continues to be a rich area of investigation. Future research will likely focus on integrating these carbazole cores into more complex, multi-functional systems, developing novel synthetic methodologies for their derivatization, and applying advanced spectroscopic and computational techniques to unravel their excited-state dynamics with even greater precision. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this remarkable class of molecules.

References

-

Knötig, K. M., Gust, D., Oum, K., & Lenzer, T. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

-

Knötig, K. M., & Gust, D. (2022). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. ResearchGate. [Link]

-

Knötig, K. M., Gust, D., Oum, K., & Lenzer, T. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. OUCI. [Link]

-

Anonymous. (n.d.). Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mullins, O. C., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Fuel. [Link]

-

Knötig, K. M., Gust, D., Oum, K., & Lenzer, T. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate. [Link]

-

Wei, Y., et al. (2020). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. [Link]

-

Anonymous. (2025). Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence. Oxford Academic. [Link]

-

Anonymous. (2024). Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Omega. [Link]

-

Anonymous. (n.d.). Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. PubMed. [Link]

-

Knötig, K. M., Gust, D., Oum, K., & Lenzer, T. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. [Link]

-

Afrin, A., & Swamy, C. A. (n.d.). Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions. New Journal of Chemistry (RSC Publishing). [Link]

-

Anonymous. (n.d.). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. [Link]

-

Anonymous. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. OSTI.GOV. [Link]

-

Anonymous. (2023). Carbazole core derivatives and their photophysical and electrochemical investigations supported by the theoretical calculations. Consensus. [Link]

-

Anonymous. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. [Link]

-

Anonymous. (2019). Theoretical Investigations on the Photophysical Properties for a Series of Symmetrical and Asymmetrical Carbazole-Based Cationic Two-Photon Fluorescent Probes: The Magic of Methyl Groups. The Journal of Physical Chemistry C. [Link]

-

Krawczyk, P., et al. (2021). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules. [Link]

-

Anonymous. (n.d.). Spectroscopic study of carbazole by photoselection. The Journal of Physical Chemistry. [Link]

-

Ataro, J. A., & De Souza, A. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

-

Anonymous. (2018). Photophysics of organic molecules. Techniques de l'Ingénieur. [Link]

-

Anonymous. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Semantic Scholar. [Link]

-

Anonymous. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry. [Link]

-

Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. [Link]

-

Anonymous. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis of Novel Carbazole Fused Coumarin Derivatives and DFT Approach to Study Their Photophysical Properties. OUCI. [Link]

-

Lee, S., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Scientific Reports. [Link]

-

Widengren, J., et al. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. ResearchGate. [Link]

-

Anonymous. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules. [Link]

-

Anonymous. (n.d.). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-t[1][22]hiadiazolo[3,4-d]pyridazine. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its derivative. ResearchGate. [Link]

-

Anonymous. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Semantic Scholar. [Link]

-

Boron Molecular. (n.d.). 3,6-Dibromo-9-p-tolyl-9H-carbazole. Boron Molecular. [Link]

-

Anonymous. (n.d.). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. [Link]

-

Anonymous. (2025). (PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. ResearchGate. [Link]

-

Anonymous. (n.d.). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. IDEAS/RePEc. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Anonymous. (2023). Fluorescence and Phosphorescence. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boronmolecular.com [boronmolecular.com]

- 12. 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine [mdpi.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scholarena.com [scholarena.com]

- 26. researchgate.net [researchgate.net]

- 27. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]

The Strategic Role of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole in Advanced Organic Electronics

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction: The Carbazole Core as a Privileged Scaffold

In the landscape of organic electronics, the carbazole moiety has established itself as a cornerstone for high-performance materials. Its rigid, electron-rich heterocyclic structure provides an exceptional combination of thermal stability, efficient hole-transporting capabilities, and a high triplet energy, making it a highly sought-after building block.[1][2] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and photophysical properties to meet the demanding requirements of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[3][4]

This technical guide focuses on a key intermediate, 3,6-Dibromo-9-(p-tolyl)-9H-carbazole , and elucidates its pivotal role as a versatile platform for creating next-generation organic electronic materials. The bromine atoms at the 3 and 6 positions serve as highly effective synthetic handles for introducing a wide array of functional groups through well-established cross-coupling reactions.[5] Concurrently, the p-tolyl group at the 9-position (the nitrogen atom) enhances solubility and influences the morphological stability of the resulting materials without significantly compromising the core's electronic properties. We will explore the synthesis, key chemical transformations, and the direct impact of this molecule on the performance of advanced optoelectronic devices.

Synthesis and Molecular Architecture

The synthesis of this compound is a multi-step process that begins with the foundational carbazole molecule. The causality behind this synthetic pathway is to first establish the dibromo-functionality, which provides the sites for subsequent diversification, followed by the introduction of the N-aryl group to complete the core structure.

Step 1: Electrophilic Bromination of the Carbazole Core

The initial and most critical step is the selective dibromination of carbazole at the 3 and 6 positions. These positions are electronically activated and sterically accessible, making them preferential sites for electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its reliability and milder reaction conditions compared to liquid bromine.[5][6]

Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole [6]

-

Dissolution: In a round-bottom flask, dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring to control the exothermicity of the reaction.

-

Reagent Addition: Separately, dissolve N-Bromosuccinimide (NBS) (2.1 equivalents) in DMF. Add this solution dropwise to the cooled carbazole solution. The slight excess of NBS ensures complete dibromination.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Filtration: Pour the reaction mixture into a beaker of water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography on silica gel.[6]

Step 2: N-Arylation to Introduce the p-Tolyl Group

With the 3,6-dibromo-9H-carbazole intermediate in hand, the final step is the introduction of the p-tolyl group at the nitrogen atom. This is typically achieved via an Ullmann condensation or a Buchwald-Hartwig amination reaction, which are robust methods for forming C-N bonds.

Experimental Protocol: N-Arylation of 3,6-Dibromo-9H-carbazole

-

Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), p-iodotoluene (or p-bromotoluene), a copper catalyst (e.g., CuI for Ullmann) or a palladium catalyst/ligand system (for Buchwald-Hartwig), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a high-boiling point, anhydrous solvent such as toluene or 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) multiple times to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography.

Caption: Synthesis of this compound.

Gateway to Functional Materials: Key Chemical Transformations

The true utility of this compound lies in its capacity as a scaffold for creating more complex, functional molecules. The C-Br bonds at the 3 and 6 positions are ideal reaction sites for palladium-catalyzed cross-coupling reactions, enabling the construction of new C-C and C-N bonds.[7][8]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent (e.g., an arylboronic acid).[9] This reaction is instrumental in attaching various aromatic or heteroaromatic moieties to the carbazole core, thereby extending the π-conjugation and tuning the energy levels of the final material.[7] This is a primary strategy for synthesizing host materials for OLEDs.[10]

Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between an aryl halide and an amine.[8][11] This reaction is critical for synthesizing hole-transporting materials (HTMs) for perovskite solar cells, where amine-rich groups like diphenylamine are attached to the carbazole core to facilitate efficient hole extraction and transport.[4][12]

Caption: Structure of an OLED with a carbazole-based host.

Application in Perovskite Solar Cells (PSCs)

The Hole-Transporting Material (HTM) is a critical component in PSCs, responsible for efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode. [12]The ideal HTM should have a HOMO (Highest Occupied Molecular Orbital) energy level that is well-aligned with the valence band of the perovskite for efficient hole extraction. [13] this compound is an excellent precursor for advanced HTMs. Through Buchwald-Hartwig amination, electron-donating arylamine groups (like diphenylamine or its derivatives) can be attached at the 3 and 6 positions. [12][14]This functionalization precisely tunes the HOMO level to align with the perovskite layer and enhances the material's hole mobility. The resulting multi-armed or dendritic structures also promote the formation of stable, amorphous films, which is crucial for device longevity. [11]For instance, HTMs derived from the closely related 3,6-dibromo-9-ethyl-9H-carbazole have been used to fabricate PSCs with efficiencies approaching 18%. [15]

Caption: Structure of a PSC with a carbazole-based HTM.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the vast body of literature on analogous 3,6-disubstituted carbazole derivatives. The table below presents typical property ranges for materials derived from this scaffold, demonstrating the tunability afforded by this versatile core.

| Property | 3,6-Diarylcarbazole Derivatives (for OLED Hosts) | 3,6-Diarylamino-carbazole Derivatives (for PSC HTMs) | Rationale for Performance |

| HOMO Level | -5.4 to -5.9 eV | -5.0 to -5.4 eV | Deeper HOMO levels are suitable for host materials. Shallower HOMO levels are required for efficient hole injection from perovskite. [13][16] |

| LUMO Level | -1.8 to -2.5 eV | -1.9 to -2.3 eV | The large bandgap is maintained, ensuring transparency in the visible region. |

| Triplet Energy (ET) | 2.7 to 3.1 eV | N/A | High ET is critical for confining excitons on blue and green phosphorescent emitters in OLEDs. [8][17] |

| Thermal Stability (Td) | > 350 °C | > 400 °C | The rigid carbazole core imparts excellent thermal stability, essential for device lifetime. [3] |

| Hole Mobility (μh) | 10-5 to 10-3 cm²/Vs | 10-5 to 10-4 cm²/Vs | Good hole mobility is essential for efficient charge transport in both device types. [15] |

Note: Values are compiled from literature on various 3,6-disubstituted N-aryl/alkyl carbazoles and are intended to be representative. [3][8][17][13][15][16]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic molecular platform that provides an elegant and efficient entry point to a diverse range of high-performance materials for organic electronics. Its pre-functionalized bromine atoms at the electron-rich 3 and 6 positions offer a direct and versatile route for applying powerful synthetic methodologies like Suzuki and Buchwald-Hartwig couplings. This enables researchers to rationally design and synthesize advanced OLED host materials with high triplet energies and tailored charge transport properties, as well as highly efficient hole-transporting materials with precisely tuned energy levels for next-generation perovskite solar cells. The continued exploration of derivatives built upon this scaffold is a promising avenue for pushing the boundaries of organic device performance and stability.

References

-

Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling, 2023, 122, 108504. [Link]

-

Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 2020. [Link]

-

Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 2020. [Link]

-

Synthetic Strategies for 3,6-Substituted Carbazole-based Polymers and Their Opto-Electronic Applications-A Review. Journal of Fluorescence, 2024. [Link]

-

14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 2014, 50(91), 14161-3. [Link]

-

Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 2020. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 2022. [Link]

-

Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds. Physical Chemistry Chemical Physics, 2018. [Link]

-

Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 2020. [Link]

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021. [Link]

-

Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2023. [Link]

-

Dendritic core carbazole-based hole transporting materials for perovskite solar cells: molecular design, photovoltaic performance and impact of hole transporters and doping on the electrical response of the photovoltaic devices. Journal of Materials Chemistry A, 2018. [Link]

-

3,6-Dibromo-9-p-tolyl-9H-carbazole. Boron Molecular. [Link]

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials, 2019. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

-

HOMO and LUMO energy levels against a number of carbons. ResearchGate. [Link]

-

Presentation of the energy levels, HOMO–LUMO gap and orbital... ResearchGate. [Link]

-

Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds. ResearchGate. [Link]

-

This compound [P91789]. ChemUniverse. [Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 2021. [Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. [Link]

-

3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]

-

Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 2021. [Link]

-

The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Branched carbazole based derivative as very efficient host material for third generation OLED devices. ResearchGate. [Link]

-

3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E, 2006. [Link]

Sources

- 1. Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies for 3,6-Substituted Carbazole-based Polymers and Their Opto-Electronic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]